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The therapeutic potential of ibogaine, a psychoactive indole alkaloid, in treating substance use

disorders is shadowed by significant cardiac safety concerns. Its primary metabolite,

noribogaine, while also demonstrating anti-addictive properties, shares a similar liability. This

guide provides an objective comparison of the cardiac safety profiles of noribogaine and

ibogaine, presenting key experimental data, detailed methodologies, and a visual

representation of the underlying mechanism of cardiotoxicity.

Executive Summary
Both ibogaine and its principal active metabolite, noribogaine, pose a significant risk of cardiac

arrhythmias by prolonging the QT interval of the electrocardiogram (ECG).[1][2][3] This effect is

primarily attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG)

potassium channel, a critical component in cardiac repolarization.[4][5] While both compounds

exhibit similar potencies in blocking the hERG channel, the extended plasma half-life of

noribogaine may result in a more sustained risk of cardiac adverse events.[6][7] This

prolonged QT interval can lead to a life-threatening arrhythmia known as Torsades de Pointes

(TdP).[3][6]

Quantitative Data Comparison
The following table summarizes key quantitative data from preclinical studies, providing a direct

comparison of the cardiac effects of noribogaine and ibogaine.
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Parameter Noribogaine Ibogaine Notes

hERG Channel

Inhibition (IC50)
2.86 ± 0.68 µM[8]

3.53 ± 0.16 µM to 4.09

± 0.69 µM[8]

The IC50 value

represents the

concentration at which

50% of the hERG

channel current is

inhibited. Lower

values indicate

greater potency.

Action Potential

Duration (APD90)

Prolongation

Significant

prolongation at 3

µM[1][9]

Significant

prolongation at 3

µM[1][9]

APD90 is the duration

of the action potential

at 90% repolarization

in cardiomyocytes.

Prolongation of

APD90 is a cellular

correlate of QT

interval prolongation.

QTc Interval

Prolongation (Clinical)

Concentration-

dependent

prolongation of 10–50

ms[10]

Maximum

prolongation of 67.9

ms observed[10]

QTc prolongation is a

clinical biomarker for

the risk of Torsades

de Pointes.

Plasma Half-life 28–49 hours[6][11] 4–7 hours[6]

The longer half-life of

noribogaine

contributes to a

prolonged risk of

cardiac toxicity.

Mechanism of Cardiotoxicity
The primary mechanism underlying the cardiotoxicity of both noribogaine and ibogaine is the

blockade of the hERG potassium channel. This channel is crucial for the repolarization phase

of the cardiac action potential. Inhibition of hERG channels leads to a delay in repolarization,

which manifests as a prolongation of the action potential duration in individual cardiomyocytes

and a corresponding prolongation of the QT interval on the surface ECG.[2][4][12]
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Mechanism of Ibogaine- and Noribogaine-Induced Cardiotoxicity.

Experimental Protocols
Whole-Cell Patch Clamp for hERG Channel Inhibition
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This protocol is fundamental for assessing the direct effect of compounds on the hERG

potassium channel.

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel

current by noribogaine and ibogaine.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

Procedure:

Cell Culture: HEK 293 cells expressing hERG are cultured to 70-80% confluency.[13]

Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed at room temperature.

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution

containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH

7.2 with KOH.

The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES,

and 10 glucose, adjusted to pH 7.4 with NaOH.

Voltage Protocol:

Cells are held at a holding potential of -80 mV.

To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed

by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.

Drug Application:

A stable baseline hERG current is established.

Increasing concentrations of noribogaine or ibogaine are applied via a perfusion system.

The effect of each concentration is measured as the percentage of inhibition of the peak

tail current.
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Data Analysis:

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

A known hERG blocker, such as E-4031, is used as a positive control to confirm the

recorded current is from hERG channels.[13]

Action Potential Duration Measurement in human iPSC-
Derived Cardiomyocytes (hiPSC-CMs)
This assay provides a more integrated assessment of a compound's effect on cardiac

electrophysiology.

Objective: To measure the effect of noribogaine and ibogaine on the action potential duration

of human cardiomyocytes.

Cell Model: Commercially available or in-house differentiated hiPSC-CMs.[13]

Procedure:

Cell Plating: hiPSC-CMs are plated onto glass coverslips and allowed to form a

spontaneously beating syncytium.

Electrophysiological Recording:

Action potentials are recorded using the whole-cell patch-clamp technique in current-

clamp mode.

The external and internal solutions are similar to those used for hERG recordings, with

appropriate adjustments for recording action potentials.

Pacing: Cells are stimulated at a frequency of 1 Hz to ensure a consistent heart rate.

Drug Application:

After recording a stable baseline action potential, noribogaine or ibogaine (e.g., at a

concentration of 3 µM) is superfused.
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Changes in the action potential morphology and duration are recorded.

Data Analysis:

The primary endpoint is the Action Potential Duration at 90% repolarization (APD90).

The percentage of APD90 prolongation compared to baseline is calculated.

Conclusion
The available data unequivocally demonstrate that both noribogaine and ibogaine exhibit a

significant potential for cardiotoxicity, primarily through the inhibition of the hERG potassium

channel, leading to QT interval prolongation. While their potency for hERG blockade is

comparable, the substantially longer half-life of noribogaine presents a prolonged window of

risk for life-threatening arrhythmias following the administration of ibogaine. These findings

underscore the critical need for careful cardiac monitoring in any clinical setting involving these

compounds and highlight the importance of developing safer, non-cardiotoxic analogs for the

treatment of substance use disorders. The development of compounds like 18-

methoxycoronoridine (18-MC) and oxa-iboga alkaloids, which show reduced hERG liability,

represents a promising direction for future research.[14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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